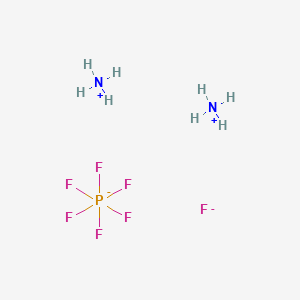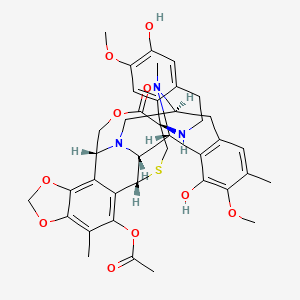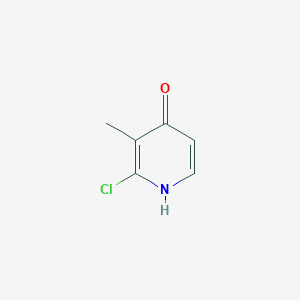
Ammonium fluoride hexafluorophosphate (2/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium fluoride hexafluorophosphate (2:1:1) is an inorganic compound with the chemical formula (NH₄)₂[PF₆]. It is a white, water-soluble, hygroscopic solid. The compound consists of ammonium cations and hexafluorophosphate anions. It is commonly used as a source of the hexafluorophosphate anion, which is a weakly coordinating anion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium fluoride hexafluorophosphate can be synthesized by combining neat ammonium fluoride and phosphorus pentachloride. The reaction proceeds as follows: [ \text{PCl}_5 + 6 \text{NH}_4\text{F} \rightarrow \text{(NH}_4)_2[\text{PF}_6] + 5 \text{NH}_4\text{Cl} ] Alternatively, it can also be produced from phosphonitrilic chloride: [ \text{PNCl}_2 + 6 \text{HF} \rightarrow \text{(NH}_4)_2[\text{PF}_6] + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the preparation involves sequentially adding ammonium bifluoride solid, anhydrous hydrogen fluoride, and phosphorus oxychloride into a reaction kettle. Methanol is then added, followed by ammonia water to fully react and obtain the product. The reaction mixture undergoes solid-liquid separation, reduced pressure concentration, and cooling crystallization to yield ammonium hexafluorophosphate .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium fluoride hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the hexafluorophosphate anion is replaced by other anions.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form phosphate ions and hydrogen fluoride.
Common Reagents and Conditions
Phosphorus Pentachloride (PCl₅): Used in the synthesis of ammonium hexafluorophosphate.
Hydrofluoric Acid (HF): Used in the alternative synthesis route involving phosphonitrilic chloride.
Major Products Formed
Ammonium Chloride (NH₄Cl): Formed as a byproduct in the synthesis involving phosphorus pentachloride.
Hydrochloric Acid (HCl): Formed as a byproduct in the synthesis involving phosphonitrilic chloride
Aplicaciones Científicas De Investigación
Ammonium fluoride hexafluorophosphate has various applications in scientific research:
Polymer Electrolytes: It is used in the preparation of polymer electrolytes for batteries and fuel cells.
Electrochemical Devices: It is used in the study of electrochemical properties of electrodes and electrolytes, influencing applications such as electrodeposition, electrochemical biosensing, and electrochemical synthesis of materials.
Environmental Chemistry: It is used in the determination of regulated perfluoroalkyl substances (PFAS) in drinking water, as part of environmental monitoring and regulation.
Mecanismo De Acción
The mechanism of action of ammonium fluoride hexafluorophosphate involves its role as a source of the hexafluorophosphate anion. The hexafluorophosphate anion is a weakly coordinating anion, which means it does not strongly interact with other ions or molecules. This property makes it useful in various chemical reactions and applications where minimal interference from the anion is desired .
Comparación Con Compuestos Similares
Ammonium fluoride hexafluorophosphate can be compared with other similar compounds, such as:
Potassium Hexafluorophosphate (KPF₆): Similar in structure and properties, but with potassium cations instead of ammonium cations.
Sodium Hexafluorophosphate (NaPF₆): Similar in structure and properties, but with sodium cations instead of ammonium cations.
Lithium Hexafluorophosphate (LiPF₆): Commonly used in lithium-ion batteries as an electrolyte salt.
The uniqueness of ammonium fluoride hexafluorophosphate lies in its specific cation (ammonium) and its applications in polymer electrolytes and electrochemical devices .
Propiedades
Número CAS |
12411-10-8 |
|---|---|
Fórmula molecular |
F7H8N2P |
Peso molecular |
200.040 g/mol |
Nombre IUPAC |
diazanium;fluoride;hexafluorophosphate |
InChI |
InChI=1S/F6P.FH.2H3N/c1-7(2,3,4,5)6;;;/h;1H;2*1H3/q-1;;;/p+1 |
Clave InChI |
OQIAZSWADWPHPB-UHFFFAOYSA-O |
SMILES canónico |
[NH4+].[NH4+].[F-].F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)


![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)


![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)

![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
